BenchChemオンラインストアへようこそ!

2-(4-aminopiperidin-1-yl)-N-(4-fluorophenyl)acetamide dihydrochloride

Salt-form optimization Aqueous solubility Procurement quality

2-(4-Aminopiperidin-1-yl)-N-(4-fluorophenyl)acetamide dihydrochloride (CAS 1332531-00-6) is a synthetic piperidine-acetamide derivative supplied as a dihydrochloride salt (molecular formula C₁₃H₂₀Cl₂FN₃O; MW 324.22 g/mol). The compound bears a 4-aminopiperidine core linked via an acetamide bridge to a 4-fluorophenyl group, a structural arrangement frequently encountered in phosphodiesterase 4 (PDE4) inhibitor pharmacophores and CNS-penetrant chemical probes.

Molecular Formula C13H20Cl2FN3O
Molecular Weight 324.22 g/mol
CAS No. 1332531-00-6
Cat. No. B1396803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-aminopiperidin-1-yl)-N-(4-fluorophenyl)acetamide dihydrochloride
CAS1332531-00-6
Molecular FormulaC13H20Cl2FN3O
Molecular Weight324.22 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)CC(=O)NC2=CC=C(C=C2)F.Cl.Cl
InChIInChI=1S/C13H18FN3O.2ClH/c14-10-1-3-12(4-2-10)16-13(18)9-17-7-5-11(15)6-8-17;;/h1-4,11H,5-9,15H2,(H,16,18);2*1H
InChIKeyHOJDQQDSJBHVHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Aminopiperidin-1-yl)-N-(4-fluorophenyl)acetamide Dihydrochloride (CAS 1332531-00-6): Physicochemical Profile and Research-Grade Procurement Specifications


2-(4-Aminopiperidin-1-yl)-N-(4-fluorophenyl)acetamide dihydrochloride (CAS 1332531-00-6) is a synthetic piperidine-acetamide derivative supplied as a dihydrochloride salt (molecular formula C₁₃H₂₀Cl₂FN₃O; MW 324.22 g/mol) . The compound bears a 4-aminopiperidine core linked via an acetamide bridge to a 4-fluorophenyl group, a structural arrangement frequently encountered in phosphodiesterase 4 (PDE4) inhibitor pharmacophores and CNS-penetrant chemical probes . Calculated physicochemical properties include a LogP of 0.80, topological polar surface area (tPSA) of 58.4 Ų, two hydrogen bond donors, and three hydrogen bond acceptors , placing it within favorable ranges for both oral bioavailability and blood–brain barrier penetration according to CNS MPO scoring guidelines.

Why In-Class Piperidine-Acetamide Analogs Cannot Be Simply Substituted for 2-(4-Aminopiperidin-1-yl)-N-(4-fluorophenyl)acetamide Dihydrochloride


Although numerous piperidine-acetamide derivatives are commercially available, substituting one for another without quantitative justification introduces significant risk in both biological assay reproducibility and chemical process development. The target compound's specific combination of the electron-withdrawing 4-fluorophenyl substituent and the free primary amine on the piperidine ring creates a unique physicochemical signature — LogP 0.80, tPSA 58.4 Ų — that directly influences membrane permeability, target engagement kinetics, and salt-form solubility . In contrast, the des-fluoro analog (N-phenylacetamide) exhibits a different lipophilicity profile (estimated ΔLogP ≈ +0.3 to +0.5), which can alter off-target binding promiscuity and metabolic stability [1]. Furthermore, the commercially supplied dihydrochloride salt form ensures consistent aqueous solubility (LogSW -1.72) that the free base or alternative salt forms cannot guarantee without re-validation .

Quantitative Differentiation Evidence for 2-(4-Aminopiperidin-1-yl)-N-(4-fluorophenyl)acetamide Dihydrochloride: Head-to-Head and Class-Level Comparisons


Dihydrochloride Salt Form Provides 97% Purity with Quantifiable Solubility Advantage Over Free Base

The commercially supplied dihydrochloride salt (CAS 1332531-00-6) achieves a certified purity of 97% (HPLC) with a calculated aqueous solubility metric of LogSW -1.72, corresponding to an estimated solubility of approximately 4.8 mg/mL in unbuffered water . In contrast, the free base form (CAS 952950-53-7) lacks this solubility guarantee, and many in-class analogs are supplied at only 95% purity without solubility characterization . This purity differential directly impacts the reliability of dose-response curve generation and high-throughput screening (HTS) hit confirmation workflows.

Salt-form optimization Aqueous solubility Procurement quality

LogP Differential of 0.80 Confers Balanced Lipophilicity Relative to N-Phenyl Acetamide Analog

The target compound exhibits a measured/calculated LogP of 0.80 , which falls within the optimal CNS drug space (LogP 1–3) and is approximately 0.3–0.5 units lower than the estimated LogP of the des-fluoro N-phenyl analog (2-(4-aminopiperidin-1-yl)-N-phenylacetamide, CAS 923137-83-1), which lacks the electron-withdrawing fluorine substituent [1]. A ΔLogP of this magnitude corresponds to approximately a 2- to 3-fold difference in octanol-water partition coefficient, which is sufficient to alter both passive membrane permeability and plasma protein binding in a physiologically meaningful way.

Lipophilicity optimization CNS drug-likeness Physicochemical profiling

tPSA of 58.4 Ų and Two H-Bond Donors Predict Superior CNS Permeability Relative to Higher-tPSA Piperidine Acetamides

With a tPSA of 58.4 Ų and only two hydrogen bond donors, the target compound adheres tightly to the widely accepted CNS multiparameter optimization (MPO) thresholds (tPSA < 70 Ų; HBD ≤ 3) . Many structurally related piperidine-acetamide screening compounds carry additional polar substituents (e.g., sulfonamide, carboxylic acid) that push tPSA above 75 Ų, substantially reducing the likelihood of passive BBB penetration. The calculated CNS MPO score for this compound is estimated at ≥5.0 (on a 0–6 scale), a threshold strongly associated with favorable brain exposure in rodent pharmacokinetic studies.

Blood-brain barrier penetration CNS MPO score Physicochemical design

Free Primary Amine on Piperidine Enables Facile Derivatization Unavailable in N-Alkylated or N-Acylated Analogs

The 4-aminopiperidine moiety provides a nucleophilic primary amine (pKa ~10) that serves as a versatile synthetic handle for rapid library expansion via amide coupling, reductive amination, or sulfonamide formation . This contrasts with analogs such as 2-(4-aminopiperidin-1-yl)-N,N-diethylacetamide (CAS 882562-49-4) where the terminal amide is fully substituted, or N-acetyl-4-aminopiperidine derivatives where the amine is already capped, precluding further functionalization at this position. The free amine additionally allows for bioconjugation (e.g., fluorophore or biotin tagging) for chemical biology probe development.

Medicinal chemistry diversification Parallel synthesis Structure-activity relationship

Recommended Research and Procurement Application Scenarios for 2-(4-Aminopiperidin-1-yl)-N-(4-fluorophenyl)acetamide Dihydrochloride


CNS Drug Discovery Screening Libraries and Phenotypic Assays Requiring Pre-Validated Brain-Penetrant Tool Compounds

Based on its tPSA of 58.4 Ų, LogP of 0.80, and HBD count of 2 , this compound is ideally suited for inclusion in CNS-focused screening decks where predicted blood-brain barrier permeability is a prerequisite for hit identification. Its balanced lipophilicity reduces the risk of nonspecific assay interference common with more hydrophobic library members, making it a reliable choice for neuronal phenotypic screening and target-based biochemical assays aimed at neurological indications.

Medicinal Chemistry Hit-to-Lead Optimization Leveraging the Free Primary Amine as a Diversification Point

The 4-aminopiperidine scaffold provides a chemically accessible primary amine handle that can be exploited for rapid parallel synthesis of amide, sulfonamide, and urea libraries . Medicinal chemistry groups seeking to improve potency, selectivity, or pharmacokinetic properties of an initial hit can use this compound as a starting scaffold without the need for protecting group manipulation, significantly reducing synthesis cycle times in hit-to-lead workflows.

Phosphodiesterase 4 (PDE4) Inhibitor Screening with Improved Aqueous Solubility for In Vitro Assay Reproducibility

The dihydrochloride salt form (CAS 1332531-00-6) with a defined LogSW of -1.72 ensures consistent dissolution in aqueous assay buffers, avoiding the precipitation artifacts commonly encountered with free base analogs at concentrations above 10 µM . This property is critical for PDE4 inhibitor screening campaigns, where many tool compounds suffer from poor solubility that confounds IC50 determination. Furthermore, the 4-fluorophenylacetamide motif is a known privileged structure in PDE4 inhibitor pharmacophores, supporting its use as a probe for this target class.

Chemical Biology Probe Development Requiring Amine-Reactive Conjugation to Reporter Groups

The presence of a single free primary amine at the piperidine 4-position distinguishes this compound from N-substituted piperidine acetamides that lack a conjugation handle . This feature enables direct attachment of fluorophores (e.g., BODIPY, fluorescein), biotin, or photoaffinity labels for target identification, cellular imaging, and chemoproteomics studies.

Quote Request

Request a Quote for 2-(4-aminopiperidin-1-yl)-N-(4-fluorophenyl)acetamide dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.